methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride
Overview
Description
Preparation Methods
The synthesis of methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride involves several steps:
Starting Material: The reaction begins with 3-benzyloxy-2-nitrotoluene.
Formation of Potassium Salt: This compound reacts with diethyl oxalate and potassium ethoxide to form a potassium salt.
Reduction: The potassium salt is reduced using iron in acetic acid to yield ethyl 7-benzyloxyindole-2-carboxylate.
Hydrolysis: This intermediate undergoes hydrolysis to form 7-benzyloxyindole-2-carboxylic acid.
Conversion to Methyl Ester: The acid is treated with methanolic HCl to convert it to methyl 7-benzyloxyindole-2-carboxylate.
Debenzylation: The methyl ester is debenzylated using hydrogen over palladium on carbon (Pd/C) to form methyl 7-hydroxyindole-2-carboxylate.
Chemical Reactions Analysis
methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride undergoes various chemical reactions:
Oxidation and Reduction: The compound can be reduced using iron in acetic acid and undergoes catalytic hydrogenation over Pd/C.
Substitution: It involves substitution reactions with diethyl oxalate and potassium ethoxide.
Hydrolysis: The intermediate compounds undergo hydrolysis to form carboxylic acids.
Scientific Research Applications
methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride has several scientific research applications:
Asthma Research: It is used to study asthma due to its role as a β2 adrenergic receptor agonist
Neuroscience: The compound inhibits voltage-gated sodium channels, reducing neurotransmitter release and neuronal injury after a stroke.
Pharmacological Studies: It is used in pharmacological studies to understand the effects of β2 adrenergic receptor agonists
Mechanism of Action
methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride exerts its effects by acting as a β2 adrenergic receptor agonist . This means it binds to and activates β2 adrenergic receptors, leading to bronchodilation and reduced airway resistance. The compound is designed to be a “soft-drug,” meaning it is active locally but rapidly inactivated in the general circulation, minimizing systemic side effects .
Comparison with Similar Compounds
methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride can be compared with other β2 adrenergic receptor agonists:
Ritodrine hydrochloride: Used to decrease uterine contractions.
Tolazoline hydrochloride: A non-selective α-adrenergic receptor antagonist used in treating pulmonary hypertension.
Metaraminol tartrate: Acts predominantly at alpha-1 adrenergic receptors and is used as a vasoconstrictor.
This compound is unique due to its specific design as a soft-drug, providing a long duration of action with minimal systemic side effects .
Properties
IUPAC Name |
methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4.ClH/c1-16(2,3)17-8-13(20)9-5-6-12(19)14-10(9)7-11(18-14)15(21)22-4;/h5-7,13,17-20H,8H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVWFZUVKYWJCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=C2C=C(NC2=C(C=C1)O)C(=O)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501004923 | |
Record name | Methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501004923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84638-81-3 | |
Record name | 1H-Indole-2-carboxylic acid, 4-(2-((1,1-dimethylethyl)amino)-1-hydroxyethyl)-7-hydroxy-, methyl ester, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084638813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501004923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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